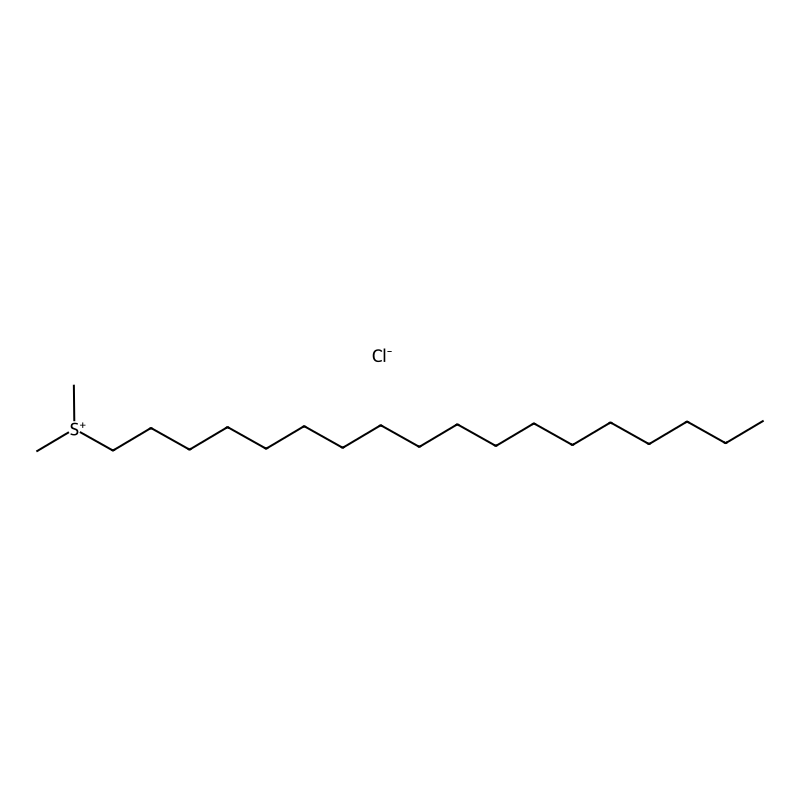Dimethyl(octadecyl)sulfaniumchloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Dimethyl(octadecyl)sulfanium chloride is a quaternary ammonium compound characterized by a central sulfur atom bonded to two methyl groups and an octadecyl chain, along with a chloride ion. Its chemical formula is . The structure features a long hydrophobic hydrocarbon chain (octadecyl) that contributes to its unique properties, such as surfactant behavior and membrane interaction. This compound is notable for its potential applications in various fields, including biochemistry and materials science.
- No data is currently available on the specific hazards or toxicity of Dimethyl(octadecyl)sulfanium chloride. However, as a general guideline, any compound containing a sulfide group should be handled with care, as some sulfides can be irritating or have other health risks. Additionally, the long alkyl chain could contribute to skin irritation. Always handle unknown compounds with appropriate personal protective equipment (PPE) in a well-ventilated area.
- Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones, often using oxidizing agents like hydrogen peroxide or peracids.
- Reduction: The sulfonium group can be reduced back to a sulfide using reducing agents such as lithium aluminum hydride.
- Substitution: The chloride ion can be replaced by other nucleophiles through nucleophilic substitution reactions, with common nucleophiles including hydroxide ions and alkoxides.
This compound exhibits significant biological activity due to its interaction with cellular membranes and biomolecules. It can modulate membrane structure and stability, influencing processes such as cell fusion and permeability. The sulfonium group allows it to form stable complexes with proteins and enzymes, potentially altering their activity. Additionally, it may affect gene expression by interacting with transcription factors and regulatory proteins, thereby influencing cellular metabolism.
The synthesis of dimethyl(octadecyl)sulfanium chloride typically involves the reaction of an octadecyl halide (such as octadecyl bromide) with dimethyl sulfide in the presence of a base. This nucleophilic substitution reaction results in the formation of the sulfonium compound:
In industrial settings, this process is scaled up while maintaining strict control over reaction conditions to ensure high yield and purity.
Dimethyl(octadecyl)sulfanium chloride has several potential applications:
- Surfactants: Due to its amphiphilic nature, it can function as a surfactant in various formulations.
- Phase-transfer catalysts: It may facilitate the transfer of reactants between immiscible phases in organic synthesis.
- Biomedical research: Its ability to modulate membrane properties makes it useful in studies involving cell biology and biochemistry.
Studies on the interactions of dimethyl(octadecyl)sulfanium chloride with biological membranes suggest that it can integrate into lipid bilayers, affecting their fluidity and permeability. These interactions are crucial for understanding its biological effects, including enzyme modulation and cellular signaling pathways. The temporal effects of this compound in laboratory settings indicate that its stability and degradation can significantly influence its long-term biological activity.
Dimethyl(octadecyl)sulfanium chloride can be compared with other sulfonium salts and quaternary ammonium compounds. Here are some similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Dimethylsulfide | Two methyl groups attached to sulfur | Commonly used as a solvent; less hydrophobic |
| Tetradecyltrimethylammonium chloride | Quaternary ammonium salt with a shorter chain | More soluble in water due to shorter hydrophobic tail |
| Hexadecyltrimethylammonium bromide | Similar structure but with a longer alkyl chain | Exhibits different surfactant properties |
Dimethyl(octadecyl)sulfanium chloride is unique due to its long hydrophobic chain combined with the sulfonium group, which enhances its interactions with biological membranes compared to shorter-chain analogs.






